molecular formula C19H23NO3S B6541025 2-(2-methoxyphenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide CAS No. 1058394-53-8

2-(2-methoxyphenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide

Cat. No.: B6541025
CAS No.: 1058394-53-8
M. Wt: 345.5 g/mol
InChI Key: SKIINIFVMMNZRG-UHFFFAOYSA-N
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Description

The compound 2-(2-methoxyphenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide is a structurally complex acetamide derivative featuring:

  • A 2-methoxyphenoxy moiety linked to the acetamide backbone.
  • A cyclopentyl ring substituted with a thiophen-2-yl group at the 1-position.
  • A methylene bridge connecting the cyclopentyl ring to the acetamide nitrogen.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-22-15-7-2-3-8-16(15)23-13-18(21)20-14-19(10-4-5-11-19)17-9-6-12-24-17/h2-3,6-9,12H,4-5,10-11,13-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIINIFVMMNZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenol with an appropriate acylating agent to form 2-methoxyphenyl acetate. This intermediate is then reacted with a thiophenyl-substituted cyclopentylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce halogenated or alkylated groups to the aromatic rings.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Substituent Effects

The target compound’s uniqueness lies in its combination of thiophene, methoxyphenoxy, and cyclopentyl groups. Below is a comparative analysis with similar acetamide derivatives:

Compound Name/ID Core Substituents Key Functional Groups Reported Activity/Properties Reference
Target Compound Cyclopentyl-methyl, thiophen-2-yl, 2-methoxyphenoxy Thiophene, methoxy, cyclopentane Inferred: Potential MAO inhibition
N-[1-(((3,4-Diphenylthiazol-2-ylidene)amino)methyl)cyclopentyl]acetamide (4a-4i) Cyclopentyl-methyl, thiazole, phenyl/p-tolyl Thiazole, phenyl MAO-A/B inhibition (IC₅₀: 0.1–5 μM)
N-(3-Acetyl-2-thienyl)-2-bromoacetamide Thiophen-2-yl, acetyl, bromo Thiophene, acetyl, halogen Intermediate for thiophene chemistry
2-(2-Methoxyphenoxy)-N-[4-(sulfamoyl)phenyl]acetamide (ECHEMI-433318) Methoxyphenoxy, sulfamoyl-phenyl Methoxy, sulfonamide Inferred: Antibacterial/antifungal
2-Chloro-N-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide Dichlorophenyl, thiazole Thiazole, chloro Structural analog to benzylpenicillin
Structural Insights:
  • Thiophene vs.
  • Methoxyphenoxy vs. Sulfamoyl: The methoxyphenoxy group increases lipophilicity compared to polar sulfamoyl groups, likely affecting blood-brain barrier penetration .
  • Cyclopentyl vs. Aromatic Rings : The cyclopentyl group offers conformational rigidity, which may reduce metabolic degradation compared to flexible alkyl chains .
Comparison with Published Routes:
  • Thiazole derivatives (4a-4i) were synthesized via cyclocondensation of thiourea intermediates with 2-bromoacetophenones .
  • N-(3-Acetyl-2-thienyl)acetamides were prepared in one step from 3-acetylthiophen-2-amine and acetyl halides .

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(2-methoxyphenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide can be described as follows:

  • Molecular Formula : C_{16}H_{19}N_{1}O_{3}S
  • Molecular Weight : 305.39 g/mol
  • IUPAC Name : 2-(2-methoxyphenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide

This compound features a methoxyphenoxy group, a thiophene ring, and a cyclopentyl moiety, which contribute to its unique biological profile.

Antioxidant Activity

Research has indicated that compounds containing methoxyphenol structures exhibit significant antioxidant properties. For example, studies on 2-methoxyphenols have shown that they can act as effective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes . The antioxidant capacity is often evaluated using assays like DPPH radical scavenging, where higher activity suggests better potential for therapeutic applications.

Anti-inflammatory Effects

The anti-inflammatory effects of 2-(2-methoxyphenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide may stem from its ability to inhibit COX enzymes. Inhibition of COX-2 is particularly relevant in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The relationship between structure and activity indicates that compounds with multiple methoxy groups tend to show enhanced anti-inflammatory effects .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies have utilized the MTT assay to evaluate the cytotoxic effects against various cancer cell lines. Preliminary data suggest that this compound exhibits moderate cytotoxicity, which could be beneficial for developing anticancer agents .

The proposed mechanism of action for this compound involves the modulation of inflammatory pathways through the inhibition of COX enzymes and possibly other signaling molecules involved in inflammation and cancer progression. The presence of both the thiophene ring and the methoxy groups may enhance its interaction with biological targets.

Study 1: COX Inhibition

A study conducted on a series of methoxyphenol derivatives demonstrated that certain structural modifications significantly improved COX-2 inhibition. The findings highlighted that compounds similar to 2-(2-methoxyphenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide showed promising results in reducing inflammation in animal models .

Study 2: Antioxidant Properties

In another investigation, the antioxidant activity of related methoxyphenols was assessed using DPPH assays. Results indicated that these compounds effectively scavenged free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant radical scavenging
Anti-inflammatoryCOX-2 inhibition
CytotoxicityModerate against cancer cell lines

Structure-Activity Relationship (SAR)

Structural FeatureImpact on ActivityReference
Methoxy groupsEnhanced COX inhibition
Thiophene ringImproved interaction with targets
Cyclopentyl moietyContributes to overall stability

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